1-(2-Fluorobenzyl)-3-methylpiperidin-4-ol
Overview
Description
“1-(2-Fluorobenzyl)-3-methylpiperidin-4-ol” is a chemical compound. Based on its nomenclature, it likely contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products . The “2-Fluorobenzyl” part suggests the presence of a benzyl group with a fluorine atom at the second position .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through nucleophilic substitution or addition reactions . The fluorobenzyl group can be introduced using a suitable fluorobenzyl halide .Scientific Research Applications
Fluorinated Compounds in Medicinal Chemistry
Fluorinated compounds, such as those with 2-fluorobenzyl groups, are significant in medicinal chemistry due to their ability to enhance the pharmacological properties of pharmaceuticals. For instance, fluorine's introduction to organic molecules can improve metabolic stability, bioavailability, and binding affinity to biological targets. A review might explore the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, highlighting the challenges and solutions in synthesizing fluorinated intermediates for medical applications (Qiu et al., 2009).
Fluorescent Chemosensors
Fluorinated compounds are also pivotal in developing fluorescent chemosensors, with applications ranging from detecting metal ions and anions to monitoring pH changes. These chemosensors leverage the fluorescent properties of fluorinated molecules for high selectivity and sensitivity in various analytical applications. A comprehensive review on 4-methyl-2,6-diformylphenol-based compounds demonstrates the wide applicability of fluorinated derivatives in chemosensing (Roy, 2021).
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-methylpiperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-10-8-15(7-6-13(10)16)9-11-4-2-3-5-12(11)14/h2-5,10,13,16H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLDJKNLWSUNFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1O)CC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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